Cas no 203588-07-2 ((5-chlorothiophen-2-yl)(thiophen-2-yl)methanone)
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (5-chlorothien-2-yl)(thien-2-yl)methanone
- (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone
- EN300-23718
- CS-0289653
- 203588-07-2
- Z164680274
- AKOS009084512
-
- MDL: MFCD07782696
- Inchi: 1S/C9H5ClOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H
- InChI Key: WGQLWZCNXNCNKG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C2=CC=CS2)=O)S1
Computed Properties
- Exact Mass: 227.9470348Da
- Monoisotopic Mass: 227.9470348Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 73.6Ų
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23718-1g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 90% | 1g |
$371.0 | 2023-09-15 | |
| Enamine | EN300-23718-5g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 90% | 5g |
$1075.0 | 2023-09-15 | |
| Enamine | EN300-23718-10g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 90% | 10g |
$1593.0 | 2023-09-15 | |
| Enamine | EN300-23718-0.05g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-23718-0.1g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-23718-0.25g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-23718-0.5g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-23718-1.0g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-23718-2.5g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-23718-5.0g |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone |
203588-07-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 |
(5-chlorothiophen-2-yl)(thiophen-2-yl)methanone Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone
Compound CAS No. 203588-07-2: (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone
The compound (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone (CAS No. 203588-07-2) is a heterocyclic organic compound with significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and potential applications in various industries. The molecule consists of two thiophene rings, one substituted with a chlorine atom at the 5-position, connected via a methanone group. This structure imparts the compound with distinct chemical and physical properties, making it a subject of extensive research.
Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of organic electronics. The methanone group in this compound acts as a bridge between the two thiophene rings, enhancing conjugation and stabilizing the molecule's electronic structure. This feature makes (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone a promising candidate for applications in organic semiconductors and optoelectronic devices. Researchers have explored its potential as a building block for constructing more complex molecular architectures, such as oligomers and polymers, which could exhibit superior charge transport properties.
The synthesis of (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone typically involves nucleophilic aromatic substitution reactions or coupling reactions, depending on the starting materials and desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to yield high-purity samples of this compound with excellent reproducibility.
In terms of physical properties, (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone exhibits a high degree of planarity due to the conjugated system formed by the thiophene rings and the methanone group. This planarity contributes to its strong absorption in the visible region, making it suitable for applications in light-harvesting materials. Additionally, the presence of the chlorine substituent introduces electron-withdrawing effects, which can modulate the compound's redox potentials and improve its stability under oxidative conditions.
Recent research has also focused on the biological activity of (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone. Studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, suggesting its potential as a lead molecule for drug discovery. Furthermore, its ability to interact with DNA through intercalation has been investigated, opening avenues for its application in gene therapy or as a chemotherapeutic agent.
The versatility of (5-chlorothiophen-2-yl)(thiophen-2-yil)methanone lies in its ability to serve as a versatile platform for further functionalization. By introducing additional substituents or modifying the existing structure, researchers can tailor its properties for specific applications. For example, incorporating electron-donating groups can enhance its conductivity, while adding bulky groups can improve its solubility in organic solvents.
In conclusion, (5-chlorothiophen - - yl)(thio phen - - yl)me than one (CAS No. 203588 - 07 - ) is a highly intriguing compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in the development of next-generation materials and therapeutic agents.
203588-07-2 ((5-chlorothiophen-2-yl)(thiophen-2-yl)methanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)